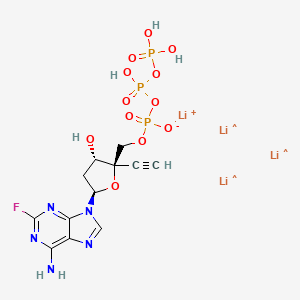

EFdA-TP (tetralithium)

Description

Contextualizing Nucleoside Analog Reverse Transcriptase Inhibitors (NRTIs) in Antiviral Therapy

Nucleoside Analog Reverse Transcriptase Inhibitors (NRTIs) represent a fundamental class of antiretroviral drugs that have been instrumental in the management of retroviral infections, most notably Human Immunodeficiency Virus (HIV). immunopaedia.org.zawikipedia.org Their mechanism of action is elegantly deceptive; they are structural analogs of the natural 2'-deoxynucleosides used by the viral reverse transcriptase (RT) enzyme to synthesize viral DNA from an RNA template. expasy.orgguidelines.org.au

For NRTIs to become active, they must first be phosphorylated by host cell kinases into their triphosphate form. immunopaedia.org.zaexpasy.orgnih.gov These activated NRTI-triphosphates then compete with the endogenous deoxynucleotide triphosphates (dNTPs) for incorporation into the newly forming viral DNA chain. wikipedia.org The critical feature of most NRTIs is the absence of a 3'-hydroxyl group on their sugar moiety. wikipedia.orgnih.gov This structural modification is key; once an NRTI is incorporated into the growing DNA strand, the lack of this 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next incoming nucleotide, thereby terminating the DNA chain elongation process. immunopaedia.org.zawikipedia.orgexpasy.org This premature termination of reverse transcription effectively halts the viral replication cycle. expasy.orgguidelines.org.au

The development of NRTIs began in the 1980s with the approval of zidovudine (B1683550) (AZT) by the U.S. Food and Drug Administration (FDA) in 1987, marking a significant milestone in the treatment of HIV. wikipedia.org Over the years, several other NRTIs have been developed, including lamivudine (B182088) (3TC), emtricitabine (B123318) (FTC), and abacavir (B1662851) (ABC). guidelines.org.au While highly effective, the prolonged use of NRTIs can lead to the emergence of drug-resistant viral strains, a major challenge in antiviral therapy. wikipedia.org Resistance mechanisms often involve mutations in the viral reverse transcriptase that either prevent the incorporation of the NRTI or facilitate its removal from the terminated DNA chain. wikipedia.org

Overview of 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) as a Potent Anti-Retroviral Agent

4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA), also known as islatravir (MK-8591), is a nucleoside reverse transcriptase inhibitor that has demonstrated unparalleled potency against HIV-1. nih.gov It stands out from other NRTIs due to its unique structure and novel mechanism of action. nih.govnih.gov EFdA is a deoxyadenosine (B7792050) analog characterized by a 4′-ethynyl group and a 2-fluoro substitution on the adenine (B156593) base. nih.govpnas.org

A key distinguishing feature of EFdA is that, unlike all approved NRTIs, it retains a 3′-hydroxyl group, a characteristic that typically allows for the continuation of the DNA chain. nih.govoup.com This feature is thought to contribute to its enhanced phosphorylation by cellular kinases, making its active form a more potent competitor against the natural dATP substrate. oup.comnih.gov The 4'-ethynyl substitution forces the sugar ring into a conformation that is favorable for binding to the HIV-1 RT active site. nih.gov

EFdA exhibits remarkable potency, inhibiting HIV-1 replication in peripheral blood mononuclear cells at picomolar concentrations. nih.gov It is effective against a wide range of HIV-1 subtypes and, importantly, retains significant activity against viral strains that are resistant to other NRTIs. nih.govpnas.org For instance, the M184V mutation, which confers high-level resistance to lamivudine and emtricitabine, results in only a low-level reduction in susceptibility to EFdA. nih.govnih.gov Furthermore, EFdA has shown efficacy against viruses with the K65R mutation, which is a major resistance mutation for tenofovir (B777). nih.govnih.gov In fact, the K65R mutation can even make the virus hypersusceptible to EFdA. nih.govnih.gov

The development of high-level resistance to EFdA appears to be challenging for the virus. nih.gov Studies have shown that the emergence of significant resistance requires multiple mutations that can negatively impact the virus's own replication fitness. nih.govasm.org

Table 1: Antiviral Activity of EFdA against Wild-Type and Resistant HIV-1 Strains

| HIV-1 Strain | EC₅₀ (nM) | Fold Change in Resistance | Reference |

|---|---|---|---|

| Wild-Type (IIIb) | 0.073 | - | nih.gov |

| Wild-Type (NL4-3) | 0.05 | - | nih.gov |

| M184V Mutant | 0.4 - 0.83 | ~2-10 | nih.govnih.gov |

| A114S/M184V Mutant | ~1.2 | ~24 | nih.govbiorxiv.org |

| K65R Mutant | - | Hypersusceptible (2.5-fold more susceptible than WT) | nih.gov |

EC₅₀ (50% effective concentration) is the concentration of a drug that inhibits 50% of viral replication.

Significance of EFdA-TP (Tetralithium) as the Biologically Active Triphosphate Metabolite

The potent antiviral activity of EFdA is ultimately executed by its triphosphate metabolite, EFdA-TP. nih.govasm.org Like other NRTIs, EFdA must be anabolically phosphorylated by host cellular kinases to its active triphosphate form. oup.comnih.gov This conversion is a critical step for its antiviral function. The tetralithium salt form, EFdA-TP (tetralithium), is a stable version of this active metabolite used in research settings. evitachem.comglpbio.comglpbio.commedchemexpress.com

Once formed, EFdA-TP acts as a competitive inhibitor of the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into the nascent viral DNA by HIV reverse transcriptase. asm.orgresearchgate.net What makes EFdA-TP particularly effective is its multi-faceted mechanism of inhibiting the reverse transcriptase enzyme. nih.govmedchemexpress.commedchemexpress.euinvivochem.com

EFdA-TP is considered a "translocation-defective reverse transcriptase inhibitor" (TDRTI). oup.comnih.gov After its incorporation into the viral DNA, despite possessing a 3'-OH group, it severely hinders the ability of the reverse transcriptase to move along the DNA template, a process known as translocation. pnas.orgosti.gov This effectively halts further DNA synthesis, acting as an immediate chain terminator in many sequence contexts. nih.govinvivochem.com In some instances, it may allow for the incorporation of one more nucleotide before causing termination, a mechanism referred to as delayed chain termination. invivochem.comemory.edu

Furthermore, EFdA-TP-terminated DNA chains are poor substrates for the enzymatic removal (excision) of the inhibitor, a common mechanism of resistance to other NRTIs. pnas.orgpnas.org This resistance to excision contributes to its sustained antiviral effect. nih.govnih.gov The high affinity of EFdA-TP for the reverse transcriptase and its unique inhibitory mechanisms are central to the exceptional potency of EFdA. nih.govosti.gov The intracellular half-life of EFdA-TP is also notably long, contributing to its sustained antiviral activity. asm.orginvivochem.com

Table 2: Mechanistic Properties of EFdA-TP

| Property | Description | Reference |

|---|---|---|

| Mechanism of Action | Translocation-Defective Reverse Transcriptase Inhibitor (TDRTI) | oup.comnih.gov |

| Inhibition Modes | Immediate Chain Termination (ICT) and Delayed Chain Termination (DCT) | nih.govinvivochem.comemory.edu |

| Substrate Competition | Competes with deoxyadenosine triphosphate (dATP) | asm.orgresearchgate.net |

| Resistance to Excision | EFdA-MP terminated primers are protected from phosphorolytic excision | pnas.orgpnas.org |

| Intracellular Half-life | Prolonged, contributing to sustained antiviral effect | asm.orginvivochem.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H14FLi4N5O12P3 |

|---|---|

Molecular Weight |

560.1 g/mol |

InChI |

InChI=1S/C12H15FN5O12P3.4Li/c1-2-12(4-27-32(23,24)30-33(25,26)29-31(20,21)22)6(19)3-7(28-12)18-5-15-8-9(14)16-11(13)17-10(8)18;;;;/h1,5-7,19H,3-4H2,(H,23,24)(H,25,26)(H2,14,16,17)(H2,20,21,22);;;;/q;;;;+1/p-1/t6-,7+,12+;;;;/m0..../s1 |

InChI Key |

AXBLDSHYWCXMSY-OCSZSNTDSA-M |

Isomeric SMILES |

[Li].[Li].[Li].[Li+].C#C[C@]1([C@H](C[C@@H](O1)N2C=NC3=C(N=C(N=C32)F)N)O)COP(=O)([O-])OP(=O)(O)OP(=O)(O)O |

Canonical SMILES |

[Li].[Li].[Li].[Li+].C#CC1(C(CC(O1)N2C=NC3=C(N=C(N=C32)F)N)O)COP(=O)([O-])OP(=O)(O)OP(=O)(O)O |

Origin of Product |

United States |

Mechanistic Elucidation of Hiv 1 Reverse Transcriptase Inhibition by Efda Tp

Fundamental Modes of DNA Chain Termination

EFdA-TP uniquely inhibits HIV-1 RT through multiple mechanisms, distinguishing it from other NRTIs. While most approved NRTIs act as obligate chain terminators due to the absence of a 3'-hydroxyl (3'-OH) group, EFdA-TP retains this crucial functional group, yet effectively terminates DNA synthesis through both immediate and delayed chain termination pathways nih.govnih.gov. The specific mechanism employed is notably dependent on the nucleic acid template sequence nih.govresearchgate.net.

Despite possessing a 3'-OH group, EFdA-TP frequently functions as a de facto immediate chain terminator nih.govnih.gov. Upon its incorporation into the nascent viral DNA strand, it can act as a translocation-defective RT inhibitor, which dramatically slows down the process of DNA synthesis nih.govmedchemexpress.com. This immediate termination is a primary mode of its action, preventing the addition of the next nucleotide and thus bringing DNA elongation to an abrupt halt nih.govresearchgate.net. Even if the non-translocated EFdA-monophosphate (EFdA-MP)-terminated primers are unblocked, they can be efficiently converted back to their terminated form nih.govresearchgate.net.

In a manner contingent on the template sequence, EFdA-TP can also act as a delayed chain terminator nih.govresearchgate.netpnas.org. This mechanism involves the incorporation of EFdA-MP followed by the addition of one more deoxynucleoside triphosphate (dNTP) before DNA synthesis is ultimately blocked nih.govnih.govmedchemexpress.com. In such instances, the EFdA-MP-terminated primers are shielded from excision, a common mechanism of drug resistance nih.govresearchgate.net. The ability of EFdA-TP to switch between immediate and delayed chain termination highlights its versatile and robust inhibitory profile nih.gov. Changes in the nucleotide preceding the EFdA-MP incorporation site can influence the shift from a delayed to an immediate chain termination mechanism nih.govresearchgate.net.

Translocation-Defective Reverse Transcriptase Inhibition (NRTTI)

A key feature that distinguishes EFdA-TP from classical NRTIs is its classification as a Nucleoside Reverse Transcriptase Translocation Inhibitor (NRTTI) nih.govasm.org. This novel mechanism of action is central to its high potency.

After EFdA-MP is incorporated into the growing DNA chain, it significantly hinders the translocation of HIV-1 RT along the nucleic acid template nih.govpnas.orgnih.gov. Translocation is a critical step where the enzyme slides forward on the template-primer duplex to allow for the incorporation of the next nucleotide. By impeding this movement, EFdA-TP effectively stalls the polymerase, preventing further DNA synthesis nih.gov. This translocation-defective property is a major contributor to its function as an immediate chain terminator nih.govnih.gov.

Paradoxically, the presence of the 3'-OH group, which is typically essential for the continuation of DNA synthesis, plays a distinctive role in the inhibitory mechanism of EFdA-TP. While conventional NRTIs lack this group, leading to obligate chain termination, the 3'-OH group in EFdA-TP contributes to its tighter binding within the active site of the reverse transcriptase nih.gov. This enhanced binding, coupled with the steric hindrance from the 4'-ethynyl group, is what ultimately leads to the difficulty in translocation and subsequent chain termination nih.govnih.gov.

Molecular Basis of EFdA-TP Incorporation Dynamics

The exceptional potency of EFdA-TP is also rooted in its favorable incorporation dynamics by HIV-1 RT. Pre-steady-state kinetic analyses have demonstrated that HIV-1 RT can incorporate EFdA-TP with an efficiency that is comparable to or even greater than the natural substrate, dATP nih.govnih.gov.

Molecular modeling studies have provided insights into the structural basis for this efficient incorporation and subsequent inhibition. The 4'-ethynyl group of EFdA-TP fits into a hydrophobic pocket within the RT active site, formed by amino acid residues such as Ala-114, Tyr-115, Phe-160, and Met-184 nih.govpnas.org. These interactions not only facilitate the efficient incorporation of EFdA-TP but are also crucial for impeding the subsequent translocation of the enzyme, thereby solidifying its potent anti-HIV activity nih.govpnas.org. The high resolution crystal structure of the RT/DNA/EFdA-TP complex has revealed a network of ordered water molecules at the polymerase active site that stabilize the interactions between the enzyme and the inhibitor pnas.org.

Efficiency of EFdA-TP Incorporation Compared to Natural Deoxynucleoside Triphosphates (dNTPs)

Pre-steady-state kinetic analyses have demonstrated that HIV-1 reverse transcriptase (RT) exhibits a preference for incorporating EFdA-TP over its natural counterpart, dATP. nih.gov The efficiency of incorporation, however, can be influenced by the specific sequence of the DNA template. Studies have shown that the selectivity for EFdA-TP over dATP can range from 0.8 to 2.3-fold, depending on the template sequence. nih.gov This high incorporation efficiency is largely attributed to the higher binding affinity of EFdA-TP for the enzyme. nih.gov

Surface plasmon resonance (SPR) assays have confirmed that EFdA-TP binds to HIV-1 RT more tightly than dATP. The dissociation constant (Kd) for dATP was found to be approximately 10 times higher than that of EFdA-TP, indicating a considerably stronger binding of the inhibitor to the enzyme. nih.gov This enhanced affinity is primarily due to an increased association rate for substrate binding and an increased forward rate constant for the conformational change that occurs upon binding. nih.gov

| Ligand | Dissociation Constant (Kd) | Relative Binding Affinity |

|---|---|---|

| dATP | ~10x | Lower |

| EFdA-TP | ~1x | Higher |

Misincorporation Events and Subsequent Resistance to Primer Extension

A significant aspect of EFdA-TP's mechanism of action is its efficient misincorporation by HIV-1 RT. The enzyme can incorporate EFdA-TP not only as a correct substrate but also as a mismatched one. nih.gov This misincorporation leads to the formation of mismatched primers that are exceptionally difficult for the enzyme to extend further, effectively halting DNA synthesis. nih.govpnas.org These mismatched, EFdA-monophosphate (MP)-terminated primers are also resistant to excision, a common mechanism of drug resistance. nih.govresearchgate.net

The structural basis for this efficient misincorporation and subsequent lack of extension lies in the strong interactions of the mismatched EFdA-MP at the pre-translocation site, facilitated by its 4′-ethynyl, 2-fluoro, and 3′-OH groups. nih.gov Even when paired with an incorrect template base, these interactions hold the mismatched primer in place, preventing the conformational changes necessary for the addition of the next nucleotide. nih.gov

Influence of Template Sequence Context on Inhibition Mechanism

The inhibitory mechanism of EFdA-TP is not fixed but is dynamically influenced by the sequence of the DNA template. nih.gov Depending on the template context, EFdA-TP can act as either an immediate chain terminator (ICT) or a delayed chain terminator (DCT). nih.govpnas.org As an ICT, it halts DNA synthesis immediately upon its incorporation. nih.gov In its role as a DCT, it allows for the incorporation of one more nucleotide before causing termination. nih.govresearchgate.net

Research has shown that a single change in the template sequence can shift the inhibition mechanism from DCT to ICT. nih.gov For instance, the presence of a cytosine (C) at a template position prior to the incorporation site can lead to exclusive immediate chain termination. nih.gov The template sequence both upstream and downstream of the incorporation site can influence which mechanism predominates. nih.gov This sequence-dependent mechanism highlights the complex interplay between the inhibitor, the enzyme, and the nucleic acid substrate. nih.govpnas.org

Structural Biology of EFdA-TP Interaction with HIV-1 Reverse Transcriptase

Identification of Key Binding Pockets and Conserved Residues

The potent inhibitory activity of EFdA-TP is rooted in its specific interactions within the polymerase active site of HIV-1 RT. The 4′-ethynyl group of EFdA-TP binds to a pre-existing hydrophobic pocket formed by the conserved residues Alanine 114 (A114), Tyrosine 115 (Y115), Phenylalanine 160 (F160), and Methionine 184 (M184). nih.govnih.gov This interaction is a key determinant of the high affinity and potent inhibition of EFdA. nih.gov The crystal structure of EFdA in complex with RT and DNA has revealed that the 4′-ethynyl substitution on the sugar ring is crucial for this interaction. mdpi.comnih.gov

Conformational Changes Induced by EFdA-TP Binding to the Polymerase Active Site

The binding of EFdA-TP to the HIV-1 RT active site induces specific conformational changes. A notable feature is the distortion of the primer structure caused by the 4′-ethynyl group. nih.gov When EFdA-MP is at the primer terminus (P-site) or in the preceding position, the ethynyl group causes a steric hindrance that alters the translocation and DNA-binding properties of the enzyme. pnas.orgnih.gov This distortion contributes to the translocation-defective nature of the inhibitor, effectively slowing down or halting DNA synthesis. nih.govnih.gov The binding of EFdA-TP is followed by a conformational "closing" of the fingers subdomain of the enzyme to form a stable complex. nih.gov

Analysis of Specific Interactions: Hydrogen Bonding and Hydrophobic Forces

The interaction of EFdA-TP with HIV-1 RT is stabilized by a network of both hydrophobic and polar interactions. As mentioned, the 4′-ethynyl group engages in extensive hydrophobic interactions with a pocket of conserved residues. pnas.orgnih.gov

In addition to these hydrophobic forces, the 3′-OH group of EFdA-TP, a feature unique among many nucleoside analogs, participates in crucial polar interactions. It forms a hydrogen bond with the β-phosphate of the inhibitor itself, an interaction that is further stabilized by an ordered water molecule. pnas.org This water molecule is held in place by the backbone atoms of A114, Y115, and F116. pnas.org The 2-fluoro group of EFdA-TP also contributes to the binding, potentially through halogen bonding. pnas.org The side chain of Lysine 220 (K220) directly interacts with the γ-phosphate of EFdA-TP and also with the α- and γ-phosphates through a water molecule, further optimizing the binding of the incoming nucleotide. pnas.orgnih.gov

| EFdA-TP Moiety | Interacting RT Residues/Components | Type of Interaction |

|---|---|---|

| 4′-ethynyl group | A114, Y115, F160, M184 | Hydrophobic |

| 3′-OH group | β-phosphate (intramolecular), A114, Y115, F116 (via water) | Hydrogen Bonding |

| Triphosphate | K220 | Direct and water-mediated polar interactions |

| 2-fluoro group | - | Halogen Bonding |

Antiviral Activity Spectrum of Efda Tp in in Vitro Models

Potency Against Wild-Type HIV-1 Strains

EFdA demonstrates exceptional potency against wild-type (WT) HIV-1 strains in various in vitro models. nih.gov Its effective concentration (EC₅₀) is often in the picomolar to low nanomolar range, significantly lower than many other approved NRTIs. nih.govresearchgate.net In studies using MT4 cells, EFdA has shown EC₅₀ values as low as 50 pM against HIV-1NL4-3 and 73 pM against HIV-1IIIb. nih.gov When compared directly with other NRTIs, the potency of EFdA is markedly superior. For instance, in one comparison, EFdA had an EC₅₀ of 3 nM, while zidovudine (B1683550) (AZT) was 180 nM, lamivudine (B182088) (3TC) was 1,210 nM, emtricitabine (B123318) (FTC) was 370 nM, and tenofovir (B777) (TFV) was 14 nM. nih.govresearchgate.net

The high potency of EFdA is attributed to several factors. The presence of the 3'-OH group enhances its recognition and phosphorylation by cellular kinases to its active triphosphate form, EFdA-TP. nih.gov Furthermore, EFdA-TP is efficiently incorporated by HIV-1 RT. nih.gov The intracellular half-life of EFdA-TP is also substantially longer than that of other NRTIs like AZT-TP, contributing to its sustained antiviral effect. asm.org

Table 1: Comparative In Vitro Potency of EFdA against Wild-Type HIV-1

| Compound | Cell Type | HIV-1 Strain | EC₅₀ |

|---|---|---|---|

| EFdA | MT4 | HIV-1NL4-3 | 50 pM |

| EFdA | MT4 | HIV-1IIIb | 73 pM |

| EFdA | - | - | 3 nM |

| Zidovudine (AZT) | - | - | 180 nM |

| Lamivudine (3TC) | - | - | 1,210 nM |

| Emtricitabine (FTC) | - | - | 370 nM |

| Tenofovir (TFV) | - | - | 14 nM |

EC₅₀ values are a measure of drug potency; a lower value indicates higher potency.

Efficacy Against Drug-Resistant HIV-1 Variants

A significant advantage of EFdA is its robust activity against a wide range of HIV-1 variants that are resistant to other antiretroviral drugs. nih.govnih.gov

EFdA maintains high levels of activity against HIV-1 strains harboring common NRTI resistance mutations. researchgate.net This includes strains with mutations that confer resistance to zidovudine (thymidine analog mutations or TAMs), such as M41L and T215Y, against which EFdA shows only a minor 1.5-fold change in EC₅₀. researchgate.net It is also effective against virus containing the M184V mutation, which confers high-level resistance to lamivudine and emtricitabine, with only a 7.5-fold change in EC₅₀. researchgate.net

The compound's efficacy extends to highly multi-drug resistant HIV-1 isolates. nih.govasm.org EFdA has demonstrated potent activity against clinical isolates with extensive resistance to other NRTIs. nih.gov For example, it is effective against strains containing the Q151M complex mutations (A62V/V75I/F77L/F116Y/Q151M), which confer broad resistance to multiple NRTIs, showing only a 0.7-fold change in EC₅₀. researchgate.net

A notable characteristic of EFdA is its ability to induce hypersusceptibility in certain drug-resistant mutants. The most well-documented example is the K65R mutation in reverse transcriptase, which is the primary mutation selected by tenofovir. nih.govresearchgate.net Viruses with the K65R mutation are not only susceptible to EFdA but are actually more susceptible than wild-type HIV-1. nih.govnih.gov Studies have shown that K65R-containing viruses are approximately 2.5-fold more susceptible to EFdA than wild-type viruses. nih.gov In single replication cycle experiments, EFdA inhibited K65R HIV over 70 times more efficiently than tenofovir. nih.govelsevierpure.compitt.edu

The molecular basis for this hypersensitivity is primarily a significant decrease in the excision efficiency of the incorporated EFdA monophosphate from the terminated DNA chain by the K65R mutant RT. nih.gov This makes the chain termination by EFdA more permanent in the presence of the K65R mutation. nih.gov This opposing resistance profile suggests that a combination of tenofovir and EFdA could be a highly effective therapeutic strategy. nih.gov

Table 2: In Vitro Activity of EFdA against Drug-Resistant HIV-1 Variants

| HIV-1 Variant/Mutation | Resistance to | Fold Change in EFdA EC₅₀ vs. WT |

|---|---|---|

| K65R | Tenofovir | ~0.4 (Hypersusceptible) |

| M184V | Lamivudine, Emtricitabine | ~7.5 |

| M41L/T215Y (TAMs) | Zidovudine | ~1.5 |

| Q151M complex | Multiple NRTIs | ~0.7 |

Fold change >1 indicates reduced susceptibility (resistance); Fold change <1 indicates increased susceptibility (hypersusceptibility).

Activity Against Other Retroviral Species (e.g., HIV-2)

The potent antiviral activity of EFdA is not limited to HIV-1. It is also highly effective against HIV-2. nih.gov In vitro studies have shown that EFdA inhibits HIV-2 replication with an EC₅₀ of 98 pM against the HIV-2EHO strain, a potency comparable to its activity against HIV-1. nih.gov This broad-spectrum activity against different retroviral species further underscores its potential as a powerful antiretroviral agent.

Compound Names

| Abbreviation | Full Name |

| 3TC | Lamivudine |

| AZT | Zidovudine |

| EFdA | 4'-Ethynyl-2-fluoro-2'-deoxyadenosine |

| EFdA-TP | 4'-Ethynyl-2-fluoro-2'-deoxyadenosine triphosphate |

| FTC | Emtricitabine |

| TDF | Tenofovir Disoproxil Fumarate |

| TFV | Tenofovir |

Mechanisms of Resistance to Efda Tp

Genetic Barrier to Resistance Development

4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA), also known as islatravir, demonstrates a high genetic barrier against the development of drug-resistant variants of HIV-1. nih.gov This characteristic is attributed to its unique structural interactions with the active site of the viral reverse transcriptase (RT). nih.govnih.gov The high barrier stems from strong van der Waals interactions that are maintained even when drug-resistant mutations are present in the enzyme. nih.govresearchgate.net

Structural analyses reveal that the 4′-ethynyl group on the deoxyribose ring of EFdA is a key feature for its potent activity against drug-resistant HIV-1 strains. nih.gov This moiety facilitates robust interactions with critical amino acid residues within the reverse transcriptase, including A114, Y115, F160, M184, and D185. nih.gov These interactions are crucial for the stable binding of the inhibitor and are not significantly compromised by common resistance mutations, such as the M184V substitution, which affects many other nucleoside reverse transcriptase inhibitors (NRTIs). nih.govresearchgate.net This sustained binding explains the compound's ability to potently inhibit a wide spectrum of HIV-1 strains that are resistant to existing NRTIs. nih.govresearchgate.net

Biochemical Mechanisms Underlying Resistance Development

The biochemical basis for EFdA's high genetic barrier to resistance lies in its unique and multifaceted mechanism of action. researchgate.netnih.gov Unlike other NRTIs, EFdA-TP can inhibit the HIV-1 reverse transcriptase through several mechanisms. It can act as a "translocation-defective RT inhibitor," effectively functioning as an immediate chain terminator by dramatically slowing DNA synthesis after its incorporation. nih.gov It can also act as a delayed chain terminator, allowing one more nucleotide to be added before halting synthesis. researchgate.netnih.gov In these cases, the EFdA-monophosphate (EFdA-MP)-terminated DNA strand is protected from phosphorolytic excision, a common NRTI resistance mechanism. pnas.orgresearchgate.net This versatility may make it more difficult for the virus to develop resistance. researchgate.net

The hypersensitivity of the K65R mutant to EFdA is primarily caused by a significant reduction in the efficiency of excision of the chain-terminating EFdA-MP from the nascent DNA strand. nih.govnih.gov The K65R substitution has only minor effects on the rate of EFdA-TP incorporation or the subsequent translocation of the enzyme, meaning the primary mechanism of hypersensitivity is the virus's inability to remove the incorporated inhibitor. nih.govnih.gov

The primary resistance mutation, M184V, allows the virus to overcome EFdA's inhibitory effects to a degree. However, even with the M184V mutation, the strong van der Waals interactions between EFdA's 4′-ethynyl group and the RT active site are largely maintained, explaining why EFdA retains activity against M184V-containing viruses, albeit at a reduced level. nih.gov

Table of Compound Names

| Abbreviation / Trivial Name | Chemical Name |

| EFdA / Islatravir | 4′-Ethynyl-2-fluoro-2′-deoxyadenosine |

| EFdA-TP | 4′-Ethynyl-2-fluoro-2′-deoxyadenosine triphosphate |

| EFdA-MP | 4′-Ethynyl-2-fluoro-2′-deoxyadenosine monophosphate |

| Tenofovir (B777) | (R)-((((1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonic acid) |

| Zidovudine (B1683550) (AZT) | 3'-azido-3'-deoxythymidine |

| Lamivudine (B182088) (3TC) | (2R,cis)-4-amino-1-(2-hydroxymethyl-1,3-oxathiolan-5-yl)-(1H)-pyrimidin-2-one |

| Emtricitabine (B123318) (FTC) | 4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-pyrimidin-2-one |

| Rilpivirine | 4-{[4-({4-[(E)-2-cyanoethenyl]-2,6-dimethylphenyl}amino)pyrimidin-2-yl]amino}benzonitrile |

Q & A

Q. What experimental approaches are used to evaluate EFdA-TP’s inhibitory efficacy against HIV-1 reverse transcriptase (RT)?

Methodological Answer:

- Pre-steady-state kinetic assays quantify incorporation efficiency (kpol) and binding affinity (Kd) of EFdA-TP into DNA/RNA templates .

- Chain termination assays distinguish immediate (ICT) vs. delayed (DCT) termination mechanisms using radiolabeled primers and gel electrophoresis to visualize truncated DNA products .

- Crystallography reveals structural interactions between EFdA-TP and RT, such as stabilization of the pre-translocated state due to the 4’-ethynyl moiety .

Q. How is EFdA-TP’s selectivity for viral RT over human DNA polymerases validated?

Methodological Answer:

- Comparative inhibition assays measure IC50 values against human DNA polymerases (α, β, γ) using calf thymus DNA or oligomer templates. EFdA-TP shows minimal inhibition (IC50 >100 μM for α/β; 10 μM for γ) compared to ddA-TP, a related inhibitor with higher off-target effects .

- Kinetic isotope effects (KIEs) assess competitive inhibition dynamics, confirming EFdA-TP’s preference for RT over human enzymes .

Q. What protocols ensure reliable intracellular quantification of EFdA-TP in primary cells?

Methodological Answer:

- LC-MS/MS with stable isotope-labeled internal standards (e.g., EFdA-d4) quantifies EFdA-TP in peripheral blood mononuclear cells (PBMCs). Sample preparation includes methanol extraction to isolate phosphorylated metabolites .

- Normalization to cell viability (e.g., trypan blue exclusion) ensures accurate fmol/million-cell measurements, critical for cross-species comparisons .

Advanced Research Questions

Q. How do conflicting reports on EFdA-TP’s chain termination mechanism inform experimental design?

Methodological Answer:

- Mechanistic reconciliation : EFdA-TP acts as a translocation-defective inhibitor rather than a classical chain terminator. This is confirmed via single-molecule FRET to monitor RT translocation dynamics post-incorporation .

- ATP-mediated excision assays differentiate EFdA-TP’s resistance to excision (due to rapid reincorporation) from traditional chain terminators like AZT-TP .

Q. What strategies address species-specific discrepancies in EFdA-TP metabolism (e.g., low phosphorylation in minipig PBMCs)?

Methodological Answer:

- Species-tailored culture conditions : Adjust media composition (e.g., nucleotide pools, growth factors) to mimic human PBMC environments. Minipig cells require higher EFdA concentrations (1700 nM) for detectable EFdA-TP .

- Kinetic modeling : Correlate dATP levels (7–10× higher in non-human primates) with EFdA-TP efficacy thresholds (e.g., IC50 adjustments) to refine inhibitory quotient (IQ) calculations .

Q. How can structural insights into EFdA-TP’s binding pocket guide next-generation RT inhibitors?

Methodological Answer:

- Hydrophobic pocket mutagenesis : Introduce RT mutations (e.g., Y181C, K65R) to assess EFdA-TP resistance profiles. Crystallographic data show retained efficacy against NRTI-resistant strains due to unique 4’-ethynyl interactions .

- Molecular dynamics simulations predict stabilization of the RT-EFdA-TP complex in pre-translocated states, informing analogs with enhanced residency times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.